N-Desmethyl zolmitriptan
CAS No.: 139264-35-0
Cat. No.: VC20766790
Molecular Formula: C15H19N3O2
Molecular Weight: 273.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 139264-35-0 |
---|---|
Molecular Formula | C15H19N3O2 |
Molecular Weight | 273.33 g/mol |
IUPAC Name | (4S)-4-[[3-[2-(methylamino)ethyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one |
Standard InChI | InChI=1S/C15H19N3O2/c1-16-5-4-11-8-17-14-3-2-10(7-13(11)14)6-12-9-20-15(19)18-12/h2-3,7-8,12,16-17H,4-6,9H2,1H3,(H,18,19)/t12-/m0/s1 |
Standard InChI Key | QGGCHSMZXKNGCK-LBPRGKRZSA-N |
Isomeric SMILES | CNCCC1=CNC2=C1C=C(C=C2)C[C@H]3COC(=O)N3 |
SMILES | CNCCC1=CNC2=C1C=C(C=C2)CC3COC(=O)N3 |
Canonical SMILES | CNCCC1=CNC2=C1C=C(C=C2)CC3COC(=O)N3 |
Introduction
Metabolite | Pharmacological Activity | Primary Formation | Relative Potency |
---|---|---|---|
N-Desmethyl Zolmitriptan | Active | CYP1A2-mediated | 2-8 times more potent than parent compound at 5-HT1B/1D receptors |
Zolmitriptan N-oxide | Inactive | Not specified in available data | No significant activity |
Indole Acetic Acid | Inactive | Not specified in available data | No significant activity |
Chemical Properties and Structure
N-Desmethyl zolmitriptan is structurally similar to zolmitriptan but lacks one methyl group. The compound shares the core structure of zolmitriptan while demonstrating distinct pharmacokinetic and pharmacodynamic properties.
Metabolism and Formation
Metabolic Pathway
Zolmitriptan undergoes extensive metabolism in the human body, with N-Desmethyl zolmitriptan being one of the primary metabolites. The formation of this active metabolite occurs through demethylation primarily mediated by the cytochrome P450 enzyme CYP1A2 . This represents an important first step in the biotransformation of zolmitriptan.
Secondary Metabolism
N-Desmethyl zolmitriptan itself undergoes further metabolism in the body. Studies have demonstrated that this active metabolite is "extensively metabolized by both human hepatocytes and microsomes" . The indole acetic acid and ethyl alcohol derivatives were identified as the major secondary metabolites formed from N-Desmethyl zolmitriptan .
The enzyme responsible for this secondary metabolism has been identified: "Clorgyline, a selective inhibitor of monoamine oxidase A (MAO-A), markedly inhibited the microsomal formation of the indole ethyl alcohol derivative" . This indicates that MAO-A plays a crucial role in the further metabolism of N-Desmethyl zolmitriptan.
Pharmacological Activity
Receptor Binding Profile
N-Desmethyl zolmitriptan demonstrates a similar receptor binding profile to that of zolmitriptan, but with significantly enhanced potency. Specifically, it is "approximately 2 to 8 fold more potent than zolmitriptan at the 5-HT1B/1D receptors" . These serotonin receptors are the primary targets for antimigraine medications in the triptan class.
Mechanism of Action
Like its parent compound, N-Desmethyl zolmitriptan acts on the trigeminovascular system via both peripheral and central nervous system mechanisms. The 5-HT1B/1D receptor agonism results in several therapeutic effects:
-
Blocking neurogenic inflammation at the trigeminal vascular junction
-
Causing vasoconstriction of intracranial vessels via 5-HT1B activation
-
Inhibiting neuronal depolarization at peripheral intracranial sites
-
Inhibiting excitability of cells in the trigeminal nucleus caudalis
The enhanced potency of N-Desmethyl zolmitriptan at these receptors suggests it may produce these effects more efficiently than the parent compound.
Pharmacokinetics
Comparative Pharmacokinetics Under Different Conditions
The pharmacokinetics of N-Desmethyl zolmitriptan can be affected by various physiological and pathological states:
Ictal vs. Interictal Differences
Research has demonstrated important differences in the pharmacokinetics of both zolmitriptan and its metabolites during migraine attacks compared to between attacks. One study evaluated parameters for zolmitriptan in 20 patients at both ictal and interictal time-points, finding that "the Cmax and AUC values were lower ictally for the migraineurs as compared to interictally" . Similarly, the Cmax and AUC values were lower for all three metabolites, including N-Desmethyl zolmitriptan, during a migraine attack . This suggests altered drug metabolism or absorption during migraine episodes.
Clinical Significance
Contribution to Antimigraine Efficacy
Analytical Methods for Detection
Liquid Chromatography-Tandem Mass Spectrometry
Advanced analytical methods have been developed for the simultaneous detection and quantification of zolmitriptan and N-Desmethyl zolmitriptan in human plasma. One such method involves liquid chromatography-tandem mass spectrometry (LC-MS/MS) .
Research has focused on developing "a cross-talk-free sensitive, selective and rapid bioanalytical method for the simultaneous determination of zolmitriptan (ZT) and N-desmethyl zolmitriptan (DZT) in human plasma by liquid chromatography–tandem mass spectrometry" . This methodology allows for accurate quantification of both compounds with high sensitivity.
Methodological Challenges
The detection of N-Desmethyl zolmitriptan presents several analytical challenges:
-
Matrix effects due to plasma phospholipids during sample preparation
-
Potential cross-talk between zolmitriptan and N-Desmethyl zolmitriptan due to identical product ions
-
Need for high sensitivity to detect low concentrations
Researchers have successfully addressed these challenges through systematic evaluation and method development, resulting in a validated method with "no cross-talk between ZT and DZT having identical product ions" . The method has been validated over a dynamic concentration range of 0.1–15 ng/mL for both compounds .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume